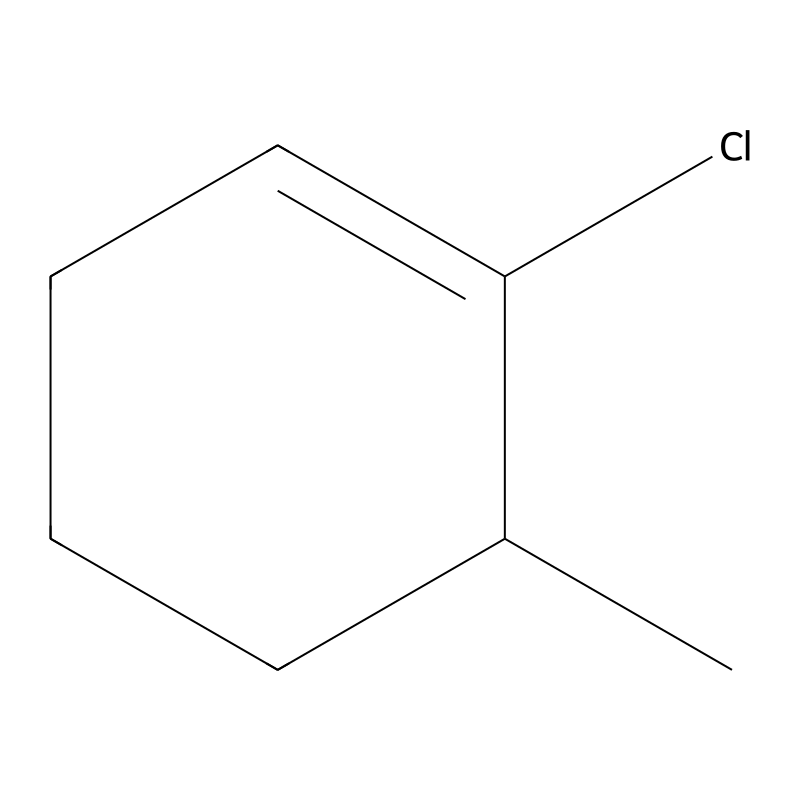1-Chloro-6-methylcyclohexene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-Chloro-6-methylcyclohexene is an organic compound with the molecular formula and a molecular weight of approximately 132.62 g/mol. It features a cyclohexene ring substituted with a chlorine atom at the first position and a methyl group at the sixth position. The compound is classified as a halogenated alkene, which can significantly impact its reactivity and interaction with biological systems.
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis, leading to the formation of alcohols.
- Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium hydroxide may yield 6-methylcyclohexene through an E2 mechanism, where the base abstracts a proton while simultaneously expelling the chloride ion .
- Addition Reactions: The double bond in cyclohexene can participate in electrophilic addition reactions, such as halogenation or hydration, depending on the reagents used.
1-Chloro-6-methylcyclohexene can be synthesized through several methods:
- Hydrochlorination of 6-Methylcyclohexene: Reacting 6-methylcyclohexene with hydrochloric acid can yield 1-chloro-6-methylcyclohexene. This reaction typically involves Markovnikov's addition where the chloride adds to the less substituted carbon .
- Electrophilic Addition: The addition of chlorine or hydrogen chloride across the double bond of cyclohexene derivatives can also produce this compound.
1-Chloro-6-methylcyclohexene shares structural similarities with several other chlorinated cycloalkenes. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-6-methylcyclohexene | C7H11Cl | Chlorine at position 1; methyl at position 6 |
| 1-Chloro-1-methylcyclohexane | C7H13Cl | Chlorine at position 1; no double bond |
| 6-Chloro-1-methylcyclohexene | C7H11Cl | Chlorine at position 6; methyl at position 1 |
| Cyclohexene | C6H10 | No halogen; unsaturated hydrocarbon |
Uniqueness: The positioning of the chlorine atom and the methyl group in 1-chloro-6-methylcyclohexene gives it distinct reactivity compared to its analogs. Its structural configuration influences both its chemical behavior and potential applications in synthesis.






